1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
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Overview
Description
1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is a useful research compound. Its molecular formula is C12H20N2OS and its molecular weight is 240.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Detection Methods
1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, while not directly studied, can be related to the environmental and detection research of similar compounds. For example, isoproturon, a urea herbicide, has been extensively studied for its environmental impact and detection methods in soil and water. A specific study developed an indirect competitive ELISA for the determination of isoproturon in soil and flour, highlighting the importance of monitoring these compounds to prevent their entry into the food chain (Li Fang-shi, 2007). Furthermore, the detection and identification of isoproturon and its metabolites in field samples after heavy rainfall events underscore the need for effective monitoring techniques to assess the environmental presence of urea herbicides (J. Schuelein et al., 1996).
Chemical Properties and Synthesis
The chemical properties and synthesis of related compounds have been a focus of research, offering insights into the broader applications of this compound. The crystal structure of an unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea provides valuable information on the molecular arrangement and potential interactions of similar urea derivatives (Xiaoping Rao et al., 2010). Additionally, the use of isopropyl alcohol as a 'green' solvent for the preparation of silicone-urea copolymers highlights the versatility and potential applications of isopropyl-based ureas in material science (E. Yilgor et al., 2003).
Biological Activity and Applications
The study of urea and thiourea derivatives has revealed significant biological activities, suggesting potential pharmaceutical and biochemical applications. Substituted phenyl urea and thiourea silatranes were synthesized and evaluated for their anion recognition properties, demonstrating the utility of urea derivatives in molecular recognition and sensor development (Gurjaspreet Singh et al., 2016). Moreover, the action of urea derivatives on bacteria and their combination with penicillin to affect gram-positive and gram-negative bacteria underscore the potential antimicrobial applications of these compounds (L. Weinstein, 1946).
Future Directions
The future directions for the study and application of “1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Thiophene derivatives are of interest to many scientists due to their potential as biologically active compounds .
Mechanism of Action
Target of Action
The compound contains a thiophene ring, which is a common structural motif in biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
The mode of action would depend on the specific biological targets of the compound. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Given the biological activities associated with other thiophene derivatives, it could potentially be involved in a variety of pathways related to inflammation, cancer, microbial infection, hypertension, and atherosclerosis .
Properties
IUPAC Name |
1-(2-methyl-2-thiophen-3-ylpropyl)-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-9(2)14-11(15)13-8-12(3,4)10-5-6-16-7-10/h5-7,9H,8H2,1-4H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLDYOBWNXGVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C)(C)C1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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